ethyl [4-({2-[(furan-2-ylmethyl)amino]-2-oxoethyl}sulfanyl)-1H-1,5-benzodiazepin-2-yl]acetate
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Overview
Description
ETHYL 2-{4-[({[(FURAN-2-YL)METHYL]CARBAMOYL}METHYL)SULFANYL]-1H-1,5-BENZODIAZEPIN-2-YL}ACETATE is a complex organic compound that belongs to the class of benzodiazepines. This compound is characterized by the presence of a furan ring, a benzodiazepine core, and an ethyl acetate group. It is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and crystallization ensures the final product meets the required specifications for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-{4-[({[(FURAN-2-YL)METHYL]CARBAMOYL}METHYL)SULFANYL]-1H-1,5-BENZODIAZEPIN-2-YL}ACETATE undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The benzodiazepine core can be reduced under specific conditions.
Substitution: The ethyl acetate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various furan derivatives, reduced benzodiazepine analogs, and substituted ethyl acetate compounds .
Scientific Research Applications
ETHYL 2-{4-[({[(FURAN-2-YL)METHYL]CARBAMOYL}METHYL)SULFANYL]-1H-1,5-BENZODIAZEPIN-2-YL}ACETATE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 2-{4-[({[(FURAN-2-YL)METHYL]CARBAMOYL}METHYL)SULFANYL]-1H-1,5-BENZODIAZEPIN-2-YL}ACETATE involves its interaction with specific molecular targets in the body. The benzodiazepine core is known to bind to the gamma-aminobutyric acid (GABA) receptors in the brain, enhancing the inhibitory effects of GABA and leading to sedative and anxiolytic effects. The furan ring and ethyl acetate group may also contribute to the compound’s overall pharmacological profile by affecting its bioavailability and metabolic stability .
Comparison with Similar Compounds
ETHYL 2-{4-[({[(FURAN-2-YL)METHYL]CARBAMOYL}METHYL)SULFANYL]-1H-1,5-BENZODIAZEPIN-2-YL}ACETATE can be compared with other benzodiazepine derivatives such as diazepam and lorazepam. While these compounds share a similar core structure, the presence of the furan ring and ethyl acetate group in ETHYL 2-{4-[({[(FURAN-2-YL)METHYL]CARBAMOYL}METHYL)SULFANYL]-1H-1,5-BENZODIAZEPIN-2-YL}ACETATE provides it with unique chemical and pharmacological properties. This compound may exhibit different binding affinities, metabolic pathways, and therapeutic effects compared to its analogs .
List of Similar Compounds
- Diazepam
- Lorazepam
- Clonazepam
- Alprazolam
Properties
Molecular Formula |
C20H21N3O4S |
---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
ethyl 2-[4-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1H-1,5-benzodiazepin-2-yl]acetate |
InChI |
InChI=1S/C20H21N3O4S/c1-2-26-20(25)11-14-10-19(23-17-8-4-3-7-16(17)22-14)28-13-18(24)21-12-15-6-5-9-27-15/h3-10,22H,2,11-13H2,1H3,(H,21,24) |
InChI Key |
PISMVFVLNPZDRD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CC(=NC2=CC=CC=C2N1)SCC(=O)NCC3=CC=CO3 |
Origin of Product |
United States |
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